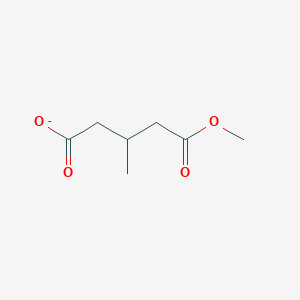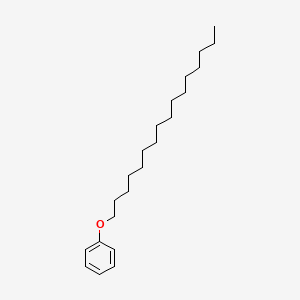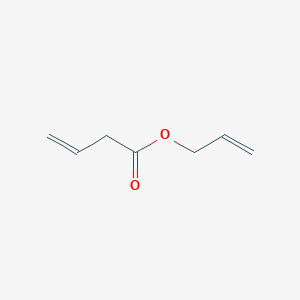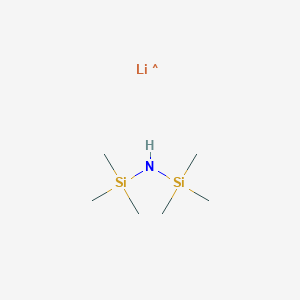
3-propyloxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyloxolane-2,5-dione is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of succinic anhydride, where a propyl group is attached to the succinic anhydride structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-propyloxolane-2,5-dione can be synthesized through several methods:
Dehydration of Propylsuccinic Acid: This method involves the dehydration of propylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.
Catalytic Hydrogenation: Industrially, propylsuccinic anhydride can be prepared by the catalytic hydrogenation of maleic anhydride in the presence of a propyl group donor.
Analyse Chemischer Reaktionen
Types of Reactions
3-propyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylsuccinic acid.
Alcoholysis: Reacts with alcohols to form monoesters.
Aminolysis: Reacts with amines to form amides.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Hydrolysis: Propylsuccinic acid.
Alcoholysis: Propylsuccinic monoesters.
Aminolysis: Propylsuccinic amides.
Acylation: Various acylated products depending on the substrate used.
Wissenschaftliche Forschungsanwendungen
3-propyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and coatings due to its reactivity and ability to form stable bonds
Wirkmechanismus
The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.
Product Formation: The final product (e.g., acid, ester, amide) is formed
Vergleich Mit ähnlichen Verbindungen
3-propyloxolane-2,5-dione can be compared with other similar compounds such as:
Succinic Anhydride: Lacks the propyl group, making it less hydrophobic and less reactive in certain conditions.
Maleic Anhydride: Contains a double bond, making it more reactive in Diels-Alder reactions.
Phthalic Anhydride: Contains an aromatic ring, making it more rigid and less reactive in nucleophilic substitution reactions
These comparisons highlight the unique properties of propylsuccinic anhydride, such as its increased hydrophobicity and reactivity due to the presence of the propyl group.
Eigenschaften
CAS-Nummer |
14035-82-6 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3-propyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JIUWLLYCZJHZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















